molecular formula C8H16ClNO2 B2446419 methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride CAS No. 1009376-67-3

methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride

Cat. No.: B2446419
CAS No.: 1009376-67-3
M. Wt: 193.67
InChI Key: QATUSYOQNXADOL-HHQFNNIRSA-N
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Description

The compound is a derivative of piperidine . Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms. They are widely used in the synthesis of pharmaceuticals and other organic compounds.


Synthesis Analysis

While specific synthesis methods for “methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride” were not found, there are general methods for synthesizing similar compounds . These methods often involve N-acylation and other reactions. Please consult a chemistry professional for more detailed information.


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as NMR spectroscopy . This technique can provide valuable information about the chemical environment of the atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on many factors . A detailed analysis would require specific information about the reaction conditions and the other compounds involved.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . These properties can include things like molecular weight, solubility, and stability.

Scientific Research Applications

Pharmacological Research and Applications

  • Stereoisomers and Pharmacology : Research on ohmefentanyl, a structurally related compound, highlights the significance of stereoisomers in pharmacological activity. The study explores the chemistry and pharmacology of ohmefentanyl stereoisomers, indicating that structural changes significantly impact biological activity. This suggests that stereochemistry is crucial in drug design and pharmacological research, potentially applicable to methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride as well (Brine et al., 1997).

  • Biochemical Modifications and Applications : Another study focuses on the chemical modification of xylan, leading to the development of biopolymer ethers and esters with specific properties. This research points to the broader implications of chemical modifications in creating substances with desired characteristics, hinting at possible applications of this compound in creating new materials or compounds with tailored properties (Petzold-Welcke et al., 2014).

Chemical Recycling and Environmental Implications

  • Chemical Recycling : A study on the chemical recycling of poly(ethylene terephthalate) (PET) underlines the potential of chemical processes in recycling and repurposing materials. This research could parallel the ways in which this compound might be involved in recycling processes or as a catalyst in the breakdown and repurposing of materials, suggesting environmental applications (Karayannidis & Achilias, 2007).

  • Aquatic Environments : The occurrence, fate, and behavior of parabens in aquatic environments provide insights into how chemicals persist and transform in nature. This review could offer a comparative understanding of how related compounds, such as this compound, behave in aquatic systems and their potential environmental impacts (Haman et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with . Without specific information about “methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride”, it’s difficult to provide a detailed analysis.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . It’s important to handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

methyl (3R,4R)-4-methylpiperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATUSYOQNXADOL-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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